molecular formula C14H11Cl3O2 B129109 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane CAS No. 2971-36-0

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Cat. No. B129109
CAS RN: 2971-36-0
M. Wt: 317.6 g/mol
InChI Key: IUGDILGOLSSKNE-UHFFFAOYSA-N
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Description

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane is a bisphenol . It is functionally related to a 1,1,1-trichloro-2,2-diphenylethane . It is also known as Hydroxychlor or HPTE . It is a biologically active liver metabolite of methoxychlor, which is a commonly used pesticide .


Synthesis Analysis

A new synthesis of bisphenol A-free polycarbonates based on four aliphatic–aromatic systems has been discussed . In the first stage, different types of monomers (with/without sulfur) derived from diphenylmethane were synthesized . Then, new polycarbonates were prepared in the reactions with diphenyl carbonate (DPC) by transesterification and polycondensation reactions . Three different catalysts (zinc acetate, 4- (dimethylamino)pyridine and benzyltriethylammonium chloride) were tested .


Molecular Structure Analysis

The molecular formula of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane is C14H11Cl3O2 . The InChI is 1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H . The Canonical SMILES is C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O .

Scientific Research Applications

Hormone Receptor Interactions

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), a methoxychlor metabolite, shows differential interactions with estrogen and androgen receptors. Gaido et al. (2000) identified that HPTE and related compounds exhibit ERα agonist activity and ERβ and AR antagonist activity, suggesting complexity in the mechanism of action of endocrine-active chemicals (Gaido et al., 2000).

Estrogenic Activity

Fisher et al. (1952) discovered that 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane possesses significant estrogenic activity, emphasizing its potential impact on endocrine functions (Fisher et al., 1952).

Effects on Testosterone Formation

Murono and Derk (2004, 2005) investigated the effects of HPTE on testosterone formation in cultured Leydig cells from young adult and neonatal rats. They found that HPTE inhibited testosterone formation, with the effects not mediated through classic estrogen or androgen receptors, demonstrating the compound's influence on male reproductive health (Murono & Derk, 2004); (Murono & Derk, 2005).

Enantioselective Recognition by Estrogen Receptor

Miyashita et al. (2004) studied the estrogen receptor-binding activity of mono-demethylated methoxychlor metabolites, demonstrating enantioselective recognition and emphasizing the importance of molecular structure in receptor interaction (Miyashita et al., 2004).

Lanthanide(III) Complexes Interaction

Oh et al. (1998) explored the coordination of Bis-Tris with lanthanide(III) ion in water, highlighting its potential for hydrolyzing phosphate diester (Oh et al., 1998).

Environmental Monitoring

Kumar and Byrtus (1993) monitored methoxychlor residues in the Athabasca River, providing insights into the environmental impact and compliance with regulations for pesticide use (Kumar & Byrtus, 1993).

Polymer Science

Adam, Husein, and Barbooti (1980) investigated the thermal properties and solvent stress cracking resistance of polyethers synthesized from derivatives of 2,2-bis(4-chlorophenyl)-1,1,1-trichloroethane, contributing to the field of polymer science (Adam, Husein, & Barbooti, 1980).

Safety And Hazards

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is known to cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDILGOLSSKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022325
Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
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Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

CAS RN

2971-36-0, 124042-17-7
Record name 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane
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Record name p,p'-Hydroxy-DDT
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Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14
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Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-
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Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
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Record name 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane
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Record name HYDROXYCHLOR
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Synthesis routes and methods

Procedure details

A 4-necked 3-L flask, equipped with a mechanical stirrer, a nitrogen inlet, and thermometer, is charged with 83% sulfuric acid (640 g). To this sulfuric acid, phenol (354 g) is added at 20° C. Chloral (200 g) in an additional funnel is added dropwise to the phenolic stirring mixture. The reaction temperature is maintained below 30° C. After the addition, the mixture is allowed to stir at room temperature for 18 hours, before water (640 g) is added. The resulting mixture is filtered and washed with more water to afford 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (423 g) as white solids.
Quantity
640 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
640 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
L Ye, X Chen, X Li, Q Zhu, L Yu, J Guo, B Chen… - Toxicology Letters, 2014 - Elsevier
Exposure to methoxychlor, an agricultural pesticide, has been associated with reduced testicular androgen secretion. However, methoxychlor is converted to 2,2-bis-(p-hydroxyphenyl)-1…
Number of citations: 17 www.sciencedirect.com
GX Hu, B Zhao, Y Chu, XH Li… - … journal of andrology, 2011 - Wiley Online Library
Human and rat testis microsomes were used to investigate direct inhibitory activities of methoxychlor (MXC) and its metabolite 2,2‐bis(p‐hydroxyphenyl)‐1,1,1‐trichloroethane (HPTE) …
Number of citations: 24 onlinelibrary.wiley.com
J Guo, H Deng, H Li, Q Zhu, B Zhao, B Chen, Y Chu… - Toxicology Letters, 2013 - Elsevier
Methoxychlor (MXC) is primarily used as a pesticide and widely present in the environment. The objective of the present study is to investigate the direct effects of MXC and its …
Number of citations: 19 www.sciencedirect.com
ON Karpov - Journal of analytical chemistry (New York, NY), 1995 - pascal-francis.inist.fr
Quantitative NMR determination of jointly present 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane, 2,2-bis(4-hydroxyphenyl)-1,1-dichloroethylene, and epoxy resins on their basis CNRS Inist …
Number of citations: 3 pascal-francis.inist.fr
M Liu, S Zhang, S Du, S Pang, X Liu, H Zhang - Analytical Methods, 2020 - pubs.rsc.org
Increasing concern over endocrine disrupting chemicals (EDCs) in environmental and food samples has created the demand for rapid and high throughput screening methods to …
Number of citations: 8 pubs.rsc.org
BA Nyagode, MO James, KM Kleinow - Toxicological sciences, 2009 - academic.oup.com
Methoxychlor (MXC) is an organochlorine pesticide whose mono- and bis-demethylated metabolites, 2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-1,1,1-trichloroethane (OH-MXC) and 2,2-…
Number of citations: 12 academic.oup.com
B Mao, C Wu, W Zheng, Q Shen, Y Wang, Q Wang… - Neuroscience …, 2018 - Elsevier
Methoxychlor is primarily used as an insecticide and it is widely present in the environment. The objective of the present study was to investigate the direct effects of methoxychlor and its …
Number of citations: 3 www.sciencedirect.com
X Liu, K Suyama, T Nose, M Shimohigashi… - PloS one, 2021 - journals.plos.org
We reported that bisphenol AF (BPAF) works as an agonist for estrogen receptor (ER) ERα but as an antagonist for ERβ. Similar results were observed for bisphenol E analogs (BPE-X) …
Number of citations: 12 journals.plos.org
M Broniatowski, K Sobolewska, M Flasiński… - Biochimica et Biophysica …, 2016 - Elsevier
Bisphenol A (BPA) and other bisphenols constitute a class of organic pollutants, which because of their estrogenic properties, low dose activity and bioaccumulation pose considerable …
Number of citations: 19 www.sciencedirect.com
S Yasunaga, K Nishi, S Nishimoto… - Journal of …, 2015 - Taylor & Francis
Methoxychlor, an organochlorine insecticide developed to replace DDT (dichlorodiphenyltrichloroethane), has been reported to induce mast cell degranulation and to enhance IgE-…
Number of citations: 15 www.tandfonline.com

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